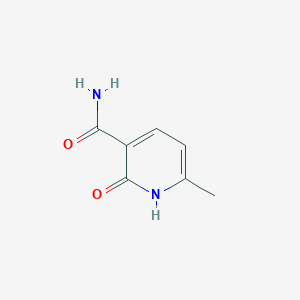

6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound characterized by a pyridine core substituted with a methyl group at position C6, a carbonyl group at C2, and a carboxamide moiety at C2. This scaffold has garnered attention in medicinal chemistry due to its versatility in modulating biological targets, particularly within the endocannabinoid system (ECS). Derivatives of this compound have demonstrated dual activity as CB2 receptor modulators and inhibitors of endocannabinoid reuptake (e.g., anandamide (AEA) and 2-arachidonoylglycerol (2-AG)) with nanomolar potency . The methyl group at C6 is a critical structural feature that preserves CB2 receptor affinity while enabling selectivity over other ECS targets .

Properties

IUPAC Name |

6-methyl-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-3-5(6(8)10)7(11)9-4/h2-3H,1H3,(H2,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNQARIQPHGIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293911 | |

| Record name | 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4241-09-2 | |

| Record name | 6-Methyl-2-oxo-1H-pyridine-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92964 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-6-methylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-methyl-2-oxo-1H-pyridine-3-carboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T2NSY4W7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves the reaction of pyridine-3-carboxylic acid with formyl chloride to produce 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide . This reaction typically occurs in an organic solvent such as dimethylformamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

This compound serves as an essential building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of different derivatives.

Reactions and Products

The following table summarizes the types of reactions involving 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide and their corresponding products:

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Conversion of the oxo group to other derivatives | Ketones or aldehydes |

| Reduction | Reduction of the oxo group to a hydroxyl group | Alcohols |

| Substitution | Replacement of the methyl group with other functional groups | Substituted pyridine derivatives |

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens, making it a candidate for further investigation in drug development.

Mechanism of Action

The compound is known to inhibit enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair mechanisms. This inhibition can lead to enhanced cell death in cancer cells, indicating its potential use in oncology.

Medical Applications

Pharmaceutical Intermediate

Ongoing research is exploring its role as a pharmaceutical intermediate. Its derivatives are being investigated for their therapeutic effects on conditions mediated by the 5-HT4 receptor, including gastrointestinal disorders like irritable bowel syndrome (IBS) and functional dyspepsia .

Case Studies

-

Antitumor Efficacy in Gastric Cancer

A study demonstrated that this compound derivatives showed significant antitumor activity against gastric cancer cell lines. The mechanism involved apoptosis induction through PARP inhibition. -

Gastrointestinal Disorders Treatment

Research indicated that certain derivatives of this compound could effectively enhance gastric motility and alleviate symptoms associated with gastrointestinal disorders by acting as selective 5-HT4 receptor agonists .

Industrial Applications

Production of Dyes and Pigments

In industrial chemistry, this compound is utilized in producing dyes and pigments due to its reactivity and ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as poly(ADP-ribose) polymerase-1 (PARP-1), which plays a role in DNA repair and cell death . By inhibiting PARP-1, the compound can induce cell death in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives is highly sensitive to substituent variations. Key structural analogs include:

Key Observations :

- C6 Methyl Group : Unlike bulkier substituents, the methyl group at C6 minimally impacts CB2 binding but improves metabolic stability .

- C5 Substituents: Aryl groups (e.g., 4-methoxyphenyl or 4-fluorophenyl) at C5 enhance CB2 affinity and selectivity.

- C3 Carboxamide : The carboxamide moiety is essential for receptor interactions. Modifications here (e.g., cycloheptylamine in B6) influence solubility and pharmacokinetics .

Pharmacological Profiles

Key Findings :

- Polypharmacology: 6-Methyl derivatives exhibit multi-target activity (CB2 modulation + endocannabinoid uptake inhibition), unlike AZD9668, which is specific to HNE .

- Selectivity : B7’s 4-fluorophenyl group confers superior CB2 selectivity (Kᵢ <10 nM) over CB1 (Kᵢ >1,000 nM) .

Key Insights :

- Microwave synthesis improves reaction efficiency but yields moderately (31%) .

- Fluorobenzyl chloride intermediates (e.g., in B7 synthesis) achieve higher yields (50%) .

Target Selectivity and Therapeutic Potential

- CB2 vs. HNE : While 6-methyl derivatives target the ECS, AZD9668’s trifluoromethyl group shifts activity toward anti-inflammatory applications via HNE inhibition .

Biological Activity

6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 164.16 g/mol. The compound features a methyl group at the 6-position and an oxo group at the 2-position, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy by preventing DNA repair and promoting apoptosis .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 0.075 | Significant antiproliferative activity |

| HeLa | 0.058 | Enhanced growth inhibition |

| A549 | 0.021 | Strong cytotoxic effects |

These findings suggest that the compound may serve as a potential lead in the development of new anticancer therapies.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Studies have shown that it possesses both antibacterial and antiviral properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Influenza virus | IC50: 10 |

These results indicate that the compound could be beneficial in treating infections caused by resistant strains of bacteria and viruses .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties. It appears to modulate immune responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its potential use in treating inflammatory diseases .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A comprehensive evaluation of various derivatives showed that modifications at the 6-position significantly enhanced anticancer activity against MDA-MB-231 cells, with IC50 values decreasing from 9 μM to as low as 0.0046 μM when hydroxyl groups were introduced .

- Antimicrobial Assessment : Another study assessed the compound's efficacy against multi-drug resistant strains of bacteria and found it effective in reducing bacterial load in infected mice models, suggesting potential for clinical applications in infectious diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.